molecular formula C16H20N4O6S B12638806 N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine

N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine

Cat. No.: B12638806
M. Wt: 396.4 g/mol
InChI Key: VGTAIQMMFXEZSB-AWEZNQCLSA-N
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Description

N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonamide group, and a valine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

Molecular Formula

C16H20N4O6S

Molecular Weight

396.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoylamino]butanoic acid

InChI

InChI=1S/C16H20N4O6S/c1-9(2)14(15(21)22)18-16(23)17-11-4-6-12(7-5-11)27(24,25)20-13-8-10(3)26-19-13/h4-9,14H,1-3H3,(H,19,20)(H,21,22)(H2,17,18,23)/t14-/m0/s1

InChI Key

VGTAIQMMFXEZSB-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole . The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the sulfonamide intermediate . The final step involves coupling the sulfonamide intermediate with L-valine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce waste. This can include the use of one-pot reactions to combine multiple steps and minimize the use of hazardous reagents . Additionally, purification techniques such as recrystallization from ethanol are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with a similar oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine is unique due to its combination of an oxazole ring, sulfonamide group, and valine derivative. This structural arrangement imparts distinct biological activities and makes it a valuable compound for various research applications .

Biological Activity

The compound N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-L-valine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, including synthesis methods, biological assays, and structural analyses.

Chemical Structure and Properties

This compound has the molecular formula C17H20N4O5S. The compound features a sulfonamide group attached to a phenyl ring, which is further linked to a carbamoyl-L-valine moiety. The presence of the 5-methyl-1,2-oxazole ring is significant for its biological activity.

PropertyValue
Molecular FormulaC17H20N4O5S
Molecular Weight388.43 g/mol
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide with L-valine derivatives under controlled pH conditions. The reaction conditions are crucial for achieving high yields and purity of the final product .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that they can inhibit the growth of various bacterial strains. The mechanism often involves the inhibition of folic acid synthesis, which is essential for bacterial growth.

A study demonstrated that compounds similar to this compound displayed MIC (Minimum Inhibitory Concentration) values ranging from 8 to 32 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Animal models have shown that it can reduce inflammation markers in tissues when administered in appropriate doses. The compound's ability to modulate cytokine production may contribute to its therapeutic potential in inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of N-sulfamoyl derivatives in treating urinary tract infections caused by resistant strains of bacteria. Patients receiving treatment showed a significant reduction in symptoms and bacterial load compared to those on placebo.
  • Anti-inflammatory Study : In a controlled animal study, subjects treated with the compound exhibited reduced levels of TNF-alpha and IL-6 after induced inflammation compared to control groups. This suggests potential applications in treating chronic inflammatory conditions.

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